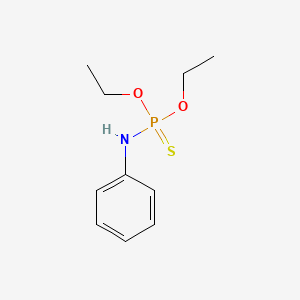![molecular formula C13H9N3OS2 B14158368 N-[(2-cyanophenyl)carbamothioyl]thiophene-2-carboxamide CAS No. 642956-65-8](/img/structure/B14158368.png)
N-[(2-cyanophenyl)carbamothioyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-cyanophenyl)carbamothioyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives.
Preparation Methods
The synthesis of N-[(2-cyanophenyl)carbamothioyl]thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 2-cyanophenyl isothiocyanate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-[(2-cyanophenyl)carbamothioyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(2-cyanophenyl)carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects . For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
N-[(2-cyanophenyl)carbamothioyl]thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
N-[ethyl(propan-2-yl)carbamothioyl]thiophene-2-carboxamide: This compound has similar structural features but different substituents, leading to variations in its biological activities.
3-amino thiophene-2-carboxamide derivatives: These compounds have shown significant antioxidant and antibacterial activities, making them potential candidates for therapeutic applications.
This compound stands out due to its unique combination of a thiophene ring and a cyanophenyl group, which contributes to its distinct chemical and biological properties .
Properties
CAS No. |
642956-65-8 |
|---|---|
Molecular Formula |
C13H9N3OS2 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-[(2-cyanophenyl)carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H9N3OS2/c14-8-9-4-1-2-5-10(9)15-13(18)16-12(17)11-6-3-7-19-11/h1-7H,(H2,15,16,17,18) |
InChI Key |
UZYOGGOWMAJHEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=S)NC(=O)C2=CC=CS2 |
solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2,5-Dichlorophenoxy)methyl]-n-(4-methylphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B14158301.png)

![{1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid](/img/structure/B14158314.png)





![11-(2-Furanyl)-2,3,4,5,10,11-hexahydro-3-(3-methoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14158359.png)

![2-[(Pentachlorophenoxy)methyl]oxirane](/img/structure/B14158374.png)

![6-(1,3-benzodioxol-5-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14158389.png)
